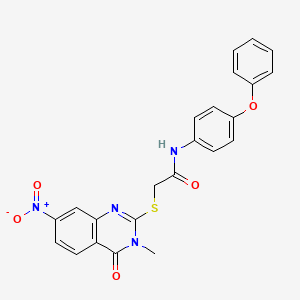![molecular formula C20H18N4O5 B7433476 Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to inhibit the replication of certain viruses in vitro. Additionally, it has been found to reduce inflammation in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate in lab experiments include its potential as an anticancer, antiviral, and anti-inflammatory agent. The compound has been found to be effective in inhibiting the growth of cancer cells, inhibiting the replication of certain viruses, and reducing inflammation in certain conditions. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate. One direction is to further investigate its mechanism of action to better understand how it inhibits the growth of cancer cells, inhibits the replication of certain viruses, and reduces inflammation. Another direction is to conduct more in vivo studies to determine its potential as a therapeutic agent. Additionally, research could focus on developing more efficient synthesis methods for this compound. Finally, research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been synthesized using several methods, including the reaction of 4-nitrophenol with 3-aminophenylacetic acid, followed by the reaction of the resulting product with ethyl 2-amino-4-methylpyrimidine-5-carboxylate. The compound has also been synthesized using other methods, including the reaction of 4-nitrophenol with 3-amino-4-methylbenzoic acid, followed by the reaction of the resulting product with ethyl 2-amino-4-methylpyrimidine-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in certain conditions.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-3-28-19(25)18-12-21-20(22-13(18)2)23-14-5-4-6-17(11-14)29-16-9-7-15(8-10-16)24(26)27/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOKCMWQGICTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]sulfonyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7433436.png)

![6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one](/img/structure/B7433450.png)
![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![2-Chloro-3-[(2,2-dimethyloxan-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7433460.png)
![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)
![1-[2-Bromo-4-(trifluoromethoxy)phenyl]sulfonyl-4,4-difluoroazepane](/img/structure/B7433492.png)
![1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone](/img/structure/B7433500.png)
![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)